molecular formula C19H13BrFN3S B2658283 2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207050-09-6

2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2658283
CAS No.: 1207050-09-6
M. Wt: 414.3
InChI Key: OQMQHEQCLGWMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and a 2-fluorobenzylthio moiety at position 2. The bromophenyl group enhances lipophilicity and may influence binding interactions, while the 2-fluorobenzylthio substituent introduces steric and electronic effects critical for target selectivity .

Properties

IUPAC Name

2-(4-bromophenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c20-15-7-5-13(6-8-15)17-11-18-19(22-9-10-24(18)23-17)25-12-14-3-1-2-4-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMQHEQCLGWMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazine core substituted with bromine and fluorine atoms, enhances its lipophilicity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H14BrFN2S. The presence of halogen substituents (bromine and fluorine) is believed to enhance its binding affinity to biological targets, making it a candidate for various therapeutic uses.

Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit a range of biological activities, particularly as anti-inflammatory and anticancer agents. The mechanisms of action typically involve the modulation of specific enzymes or receptors associated with inflammatory pathways and cancer cell proliferation.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or cancer cell growth.
  • Receptor Interaction : The halogen substitutions can increase binding specificity to target proteins.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Activity : The compound has shown promising results in inhibiting key inflammatory pathways.
  • Anticancer Potential : It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-2-(3-fluorobenzyl)thiazoleThiazole instead of pyrazoleAnticancer
2-(4-Fluorophenyl)-4-(phenylthio)pyrazolo[1,5-a]pyrazineFluorophenyl instead of bromophenylAntimicrobial
2-(4-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazineChlorophenyl substitutionAntidiabetic

Case Studies

Several case studies have documented the efficacy of similar pyrazolo derivatives:

  • A study evaluating various pyrazole derivatives found that specific compounds exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivative .
  • Another investigation into the anti-inflammatory properties highlighted that certain pyrazolo derivatives effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

  • Key Differences :
    • Position of fluorine on the benzylthio group (3-fluorobenzyl vs. 2-fluorobenzyl).
    • Methoxy substituent at the 4-position of the phenyl ring vs. bromine.
  • Methoxy groups enhance electron density, whereas bromine increases molecular weight (365.43 vs. ~404.3 g/mol for the brominated analog) .

4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

  • Key Differences :
    • Methoxy group at the 3-position of the phenyl ring instead of 4-bromo.
  • Impact :
    • The 3-methoxy substituent may alter binding interactions due to its electron-donating nature, contrasting with the electron-withdrawing bromine.
    • Molecular weight remains identical (365.43 g/mol), but pharmacokinetic profiles (e.g., metabolic stability) could differ significantly .

Analogs with Alternative Thio-Linked Substituents

2-(4-Bromophenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine

  • Key Differences :
    • Replacement of the 2-fluorobenzylthio group with a 5-methyl-2-phenyloxazolemethylthio moiety.
  • Higher molecular weight (~460–470 g/mol) may reduce bioavailability compared to the fluorobenzylthio analog .

Piperazine-Substituted Pyrazolo[1,5-a]pyrazines

2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine

  • Key Differences :
    • Piperazine replaces the benzylthio group.
    • Ethoxy substituent instead of bromine on the phenyl ring.
  • Impact :
    • Piperazine enhances solubility (logP reduction) and introduces basicity, favoring interactions with acidic residues in targets like ROS1 kinases.
    • Ethoxy groups offer moderate electron-donating effects compared to bromine’s electron-withdrawing nature .

2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

  • Key Differences :
    • Fluorophenyl and 4-phenylpiperazine substituents.
  • Impact :
    • Fluorine’s electronegativity may improve membrane permeability.
    • The phenylpiperazine moiety could enhance CNS penetration, relevant for neurological targets .

Triazolo-Pyrazine Derivatives

8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine

  • Key Differences: Triazolo-pyrazine core instead of pyrazolo[1,5-a]pyrazine. Nitrophenoxy substituent.
  • Triazolo cores are associated with adenosine receptor modulation, suggesting divergent biological targets compared to pyrazolo analogs .

Research Implications

  • Substituent Position : The 2-fluorobenzylthio group in the target compound likely confers steric effects that influence binding pocket interactions, contrasting with 3-fluoro analogs .
  • Halogen Effects : Bromine’s electron-withdrawing nature may enhance stability and target affinity compared to methoxy or ethoxy substituents .
  • Core Modifications : Triazolo-pyrazines (e.g., ) exhibit distinct pharmacological profiles compared to pyrazolo[1,5-a]pyrazines, underscoring the importance of core structure in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.